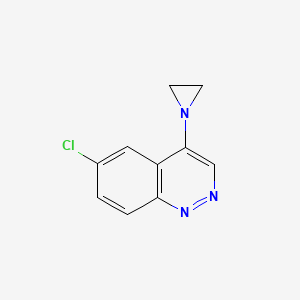
4-(1-Aziridinyl)-6-chlorocinnoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1-Aziridinyl)-6-chlorocinnoline is a heterocyclic compound that contains both aziridine and cinnoline moieties. Aziridine is a three-membered nitrogen-containing ring, known for its high reactivity due to ring strain. Cinnoline is a bicyclic structure consisting of a benzene ring fused to a pyridazine ring. The combination of these two structures in this compound makes it a compound of interest in various fields of research, including medicinal chemistry and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(1-Aziridinyl)-6-chlorocinnoline typically involves the formation of the aziridine ring followed by its attachment to the cinnoline core. One common method involves the reaction of 6-chlorocinnoline with an aziridine precursor under basic conditions. The aziridine precursor can be synthesized through the reaction of an appropriate amine with an epoxide.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the aziridine ring formation and its subsequent attachment to the cinnoline core.
Analyse Des Réactions Chimiques
Types of Reactions: 4-(1-Aziridinyl)-6-chlorocinnoline undergoes various chemical reactions, including:
Nucleophilic Ring Opening: The aziridine ring can be opened by nucleophiles such as amines, alcohols, and thiols, leading to the formation of more complex structures.
Substitution Reactions: The chlorine atom on the cinnoline ring can be substituted by nucleophiles, resulting in derivatives with different functional groups.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen and carbon atoms in the aziridine and cinnoline rings.
Common Reagents and Conditions:
Nucleophilic Ring Opening: Reagents such as sodium azide, thiols, and amines are commonly used under mild conditions to open the aziridine ring.
Substitution Reactions: Nucleophiles like sodium methoxide or potassium tert-butoxide are used to substitute the chlorine atom under basic conditions.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride are employed to modify the oxidation state of the compound.
Major Products Formed:
Nucleophilic Ring Opening: Products include aziridine derivatives with various functional groups attached to the nitrogen atom.
Substitution Reactions: Products are cinnoline derivatives with different substituents replacing the chlorine atom.
Oxidation and Reduction: Products include oxidized or reduced forms of the aziridine and cinnoline rings.
Applications De Recherche Scientifique
4-(1-Aziridinyl)-6-chlorocinnoline has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and protein modifications.
Medicine: Due to its potential biological activity, it is investigated for its anticancer, antimicrobial, and antiviral properties.
Industry: The compound is used in the development of new materials, including polymers and coatings, due to its ability to undergo various chemical modifications.
Mécanisme D'action
The mechanism of action of 4-(1-Aziridinyl)-6-chlorocinnoline involves the reactivity of the aziridine ring. The strained three-membered ring can undergo nucleophilic attack, leading to the formation of reactive intermediates that can interact with biological molecules. The compound may target specific enzymes or proteins, disrupting their normal function and leading to biological effects such as cell death or inhibition of microbial growth.
Comparaison Avec Des Composés Similaires
4-(1-Aziridinyl)-6-fluorocinnoline: Similar structure with a fluorine atom instead of chlorine.
4-(1-Aziridinyl)-6-bromocinnoline: Similar structure with a bromine atom instead of chlorine.
4-(1-Aziridinyl)-6-iodocinnoline: Similar structure with an iodine atom instead of chlorine.
Uniqueness: 4-(1-Aziridinyl)-6-chlorocinnoline is unique due to the presence of the chlorine atom, which can be selectively substituted to create a wide range of derivatives. The combination of the aziridine and cinnoline moieties also provides a unique reactivity profile, making it a versatile compound for various applications in research and industry.
Propriétés
Numéro CAS |
68211-04-1 |
|---|---|
Formule moléculaire |
C10H8ClN3 |
Poids moléculaire |
205.64 g/mol |
Nom IUPAC |
4-(aziridin-1-yl)-6-chlorocinnoline |
InChI |
InChI=1S/C10H8ClN3/c11-7-1-2-9-8(5-7)10(6-12-13-9)14-3-4-14/h1-2,5-6H,3-4H2 |
Clé InChI |
PUTIBBVJQNNKFK-UHFFFAOYSA-N |
SMILES canonique |
C1CN1C2=CN=NC3=C2C=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


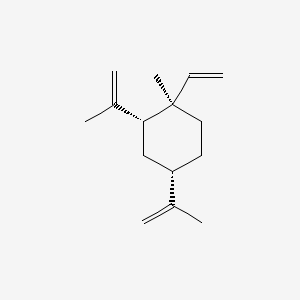






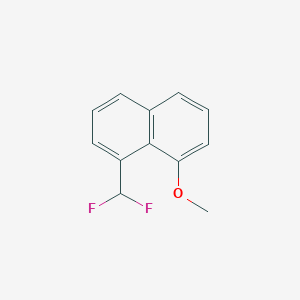
![[2-(4-Methoxy-phenyl)-oxazol-4-YL]-methanol](/img/structure/B11896401.png)
![6-Amino-4-thioxo-1,4-dihydrothieno[3,2-d]pyrimidine-7-carbonitrile](/img/structure/B11896404.png)
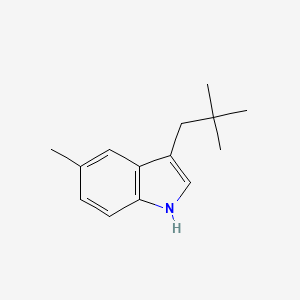

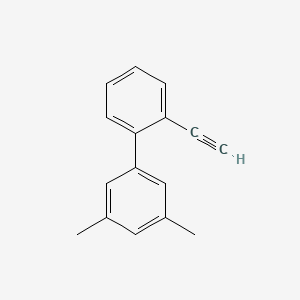
![6-Butyl-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B11896431.png)
